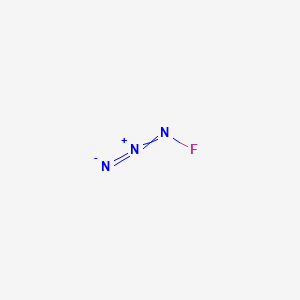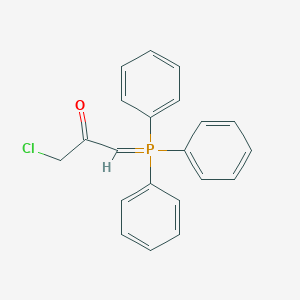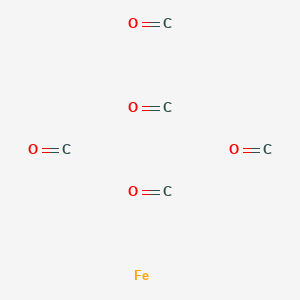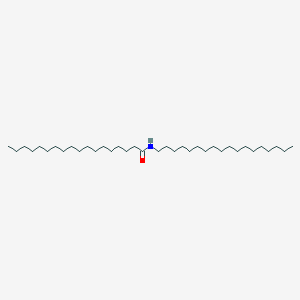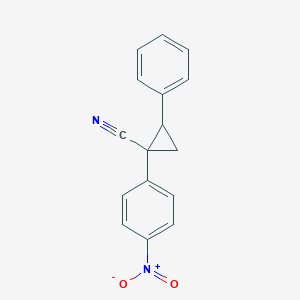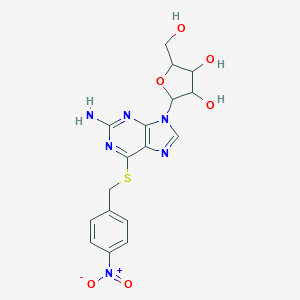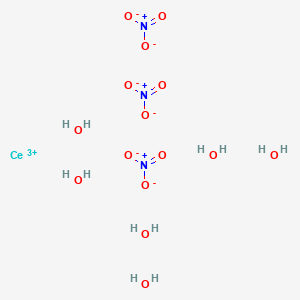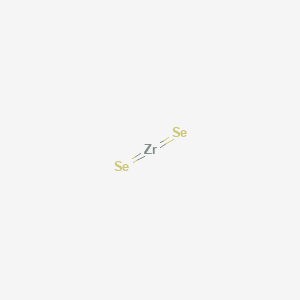
Gadolinium(3+);Triperchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III) perchlorate is a useful research compound. Its molecular formula is ClGdHO4 and its molecular weight is 257.7 g/mol. The purity is usually 95%.
The exact mass of the compound gadolinium(III) perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality gadolinium(III) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gadolinium(III) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Bildgebung
Gadolinium (Gd) ist eines der Seltenerdmetalle. Die Eigenschaften seines dreiwertigen Kations (Gd3+) machen es geeignet, als zentrales Ion in Chelaten zu dienen, die intravenös an Patienten als Kontrastmittel in der Magnetresonanztomographie . Solche Gd-Chelate werden seit über dreißig Jahren eingesetzt .
Röntgencomputertomographie
Gadolinium(III)-oxid (Gd2O3) kann für die Röntgencomputertomographie . Gd3+-Ionen sind paramagnetisch und besitzen große magnetische Momente .
Neutronen-Einfangtherapie bei Krebs
Gd2O3 kann auch bei der Neutronen-Einfangtherapie bei Krebs . Die paramagnetischen Eigenschaften von Gd3+-Ionen und ihre großen magnetischen Momente machen sie für diese Anwendung geeignet .
Umwelt- und Gesundheitsbedenken
Die weit verbreitete Verwendung in der Magnetresonanztomographie hat jedoch zu erhöhten Gd-Spiegeln in industrialisierten Teilen der Welt geführt, die zum natürlichen Vorkommen hinzukommen und Umwelt- und Gesundheitsbedenken .
Nephrogene systemische Fibrose
In den letzten Jahrzehnten hat sich das Wissen über die möglichen schädlichen Auswirkungen von Gd-Chelaten bei Patienten mit schwerer Nierenfunktionsstörung erweitert. Bei solchen Patienten besteht das Risiko einer potenziell invalidisierenden und tödlichen Krankheit, der nephrogenen systemischen Fibrose .
Gadolinium-Retention im Körper
Es hat sich auch ein wachsendes Bewusstsein für die Gd-Retention im Körper ergeben, selbst bei Patienten ohne Nierenfunktionsstörung. Die kumulative Anzahl der verabreichten Dosen und die chemische Struktur des verabreichten Chelats sind wichtige Faktoren für die Retention in Geweben .
Wirkmechanismus
Target of Action
Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .
Mode of Action
Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .
Biochemical Pathways
A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .
Pharmacokinetics
It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .
Result of Action
Gadolinium has been shown to promote cell growth in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .
Biochemische Analyse
Biochemical Properties
The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images
Cellular Effects
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Molecular Mechanism
Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images
Dosage Effects in Animal Models
Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs
Metabolic Pathways
Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms
Transport and Distribution
Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops
Subcellular Localization
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Eigenschaften
CAS-Nummer |
14017-52-8 |
|---|---|
Molekularformel |
ClGdHO4 |
Molekulargewicht |
257.7 g/mol |
IUPAC-Name |
gadolinium;perchloric acid |
InChI |
InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
MCXIWUZGDDRYRZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Gd] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?
A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.
Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?
A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



